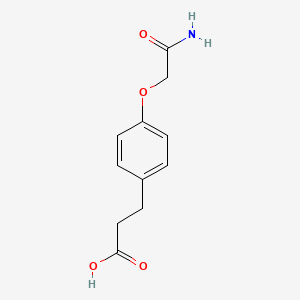
3-(4-Carbamoylmethoxyphenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Carbamoylmethoxyphenyl)propionic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with a carbamoylmethoxy group and a propionic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carbamoylmethoxyphenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and chloroacetic acid.
Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified using chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting ester is then converted to the corresponding amide using ammonia or an ammonium salt.
Final Steps: The amide undergoes further reactions to introduce the propionic acid group, resulting in the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Carbamoylmethoxyphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbamoylmethoxy group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Carbamoylmethoxyphenyl)propionic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological targets.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Carbamoylmethoxyphenyl)propionic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
3-(4-Carbamoylmethoxyphenyl)propionic acid is similar to other phenylpropionic acids and carbamoylmethoxy derivatives. its unique structure and functional groups make it distinct in terms of reactivity and potential applications. Some similar compounds include:
4-Hydroxybenzoic acid
Chloroacetic acid
Propionic acid derivatives
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-[4-(2-amino-2-oxoethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-10(13)7-16-9-4-1-8(2-5-9)3-6-11(14)15/h1-2,4-5H,3,6-7H2,(H2,12,13)(H,14,15) |
InChI Key |
KJMDTUQAULNNPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















